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Compound of Interest

Compound Name: Ethyl 2,3-dibromopropionate

Cat. No.: B046817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 2,3-dibromopropionate and

its analogues, Methyl 2,3-dibromopropionate and Ethyl 2,3-dichloropropionate. The

information presented is intended to aid in the identification, characterization, and quality

control of these compounds, which are often utilized as intermediates in pharmaceutical

synthesis. The comparative data is supported by experimental values obtained from

established spectroscopic techniques.

Data Presentation
The following tables summarize the key spectroscopic data for Ethyl 2,3-dibromopropionate
and its analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ha (ppm) Hb (ppm) Hc (ppm) Hd (ppm) He (ppm)

Ethyl 2,3-

dibromopropi

onate

4.53 (dd) 3.95 (dd) 3.75 (dd) 4.30 (q) 1.32 (t)

Methyl 2,3-

dibromopropi

onate

4.45 (dd) 3.92 (dd) 3.70 (dd) 3.84 (s) -

Ethyl 2,3-

dichloropropi

onate

4.51 (t) 3.95 (d) - 4.29 (q) 1.32 (t)

Structure for assignment:

(For Ethyl 2,3-dibromopropionate)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound C1 (C=O)
C2
(CHBr/Cl)

C3
(CH₂Br/Cl)

C4
(OCH₂/OCH
₃)

C5 (CH₃)

Ethyl 2,3-

dibromopropi

onate

168.5 45.1 33.8 63.2 13.9

Methyl 2,3-

dibromopropi

onate

169.1 45.2 34.2 53.8 -

Ethyl 2,3-

dichloropropi

onate

168.1 58.9 48.2 63.0 13.9

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
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Compound C=O Stretch C-O Stretch C-Br Stretch C-Cl Stretch

Ethyl 2,3-

dibromopropiona

te

~1740 ~1180 ~650 -

Methyl 2,3-

dibromopropiona

te

~1745 ~1200 ~650 -

Ethyl 2,3-

dichloropropionat

e

~1745 ~1170 - ~750

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound
Molecular Ion
(M⁺)

[M-OR]⁺ [M-Br/Cl]⁺
Halogen
Isotope
Pattern

Ethyl 2,3-

dibromopropiona

te

258/260/262 213/215/217 179/181 1:2:1 (Br₂)

Methyl 2,3-

dibromopropiona

te

244/246/248 213/215/217 165/167 1:2:1 (Br₂)

Ethyl 2,3-

dichloropropionat

e

170/172/174 125/127 135/137 9:6:1 (Cl₂)

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of the neat liquid sample was dissolved in 0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a

relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) was Fourier

transformed with a line broadening of 0.3 Hz.

¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 250 ppm, a

relaxation delay of 2.0 s, and 1024 transients. Proton decoupling was applied during the

acquisition.

Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A single drop of the neat liquid sample was placed between two

polished sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Sample Introduction: A small amount of the sample was introduced into the ion source via a

direct insertion probe or a gas chromatograph.

Ionization: The sample was ionized using a 70 eV electron beam.

Data Acquisition: The mass-to-charge ratio (m/z) of the resulting fragments was scanned

over a range of 50-300 amu.

Mandatory Visualization
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The following diagram illustrates the logical workflow for the spectroscopic analysis and

comparison of the compounds.
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Caption: Workflow for Spectroscopic Comparison.

To cite this document: BenchChem. [A Spectroscopic Comparison of Ethyl 2,3-
dibromopropionate and its Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046817#spectroscopic-comparison-of-ethyl-2-3-
dibromopropionate-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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